Introduction: The Role of Chirality in Modern Chemistry and the Significance of SAMP
Introduction: The Role of Chirality in Modern Chemistry and the Significance of SAMP
An In-depth Technical Guide to the Core Basic Properties and Applications of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic and medicinal chemistry, the control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of biological activity and therapeutic efficacy.[1][2] Chiral molecules, or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a chiral compound is a cornerstone of contemporary drug discovery and development.[2] (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly known by the acronym SAMP, is a powerful and widely utilized chiral auxiliary that has revolutionized the field of asymmetric synthesis.[3][4] Developed from the readily available chiral pool starting material, (S)-proline, SAMP provides a robust and predictable method for the asymmetric alkylation of ketones and aldehydes, enabling the synthesis of a vast array of enantiomerically enriched compounds.[3][5][6] This technical guide provides an in-depth exploration of the fundamental properties of SAMP, the mechanistic underpinnings of its application, and detailed protocols for its use in asymmetric synthesis.
Physicochemical Properties of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory. The following table summarizes the key physicochemical data for SAMP.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂O | [7][8][] |
| Molecular Weight | 130.19 g/mol | [7][8] |
| Appearance | Clear, colorless to light yellow liquid | [7][] |
| Boiling Point | 42 °C at 1.8 mmHg | [][10] |
| Density | 0.97 g/mL at 25 °C | [] |
| Refractive Index (n20/D) | 1.465 (lit.) | |
| Optical Activity ([α]20/D) | -79° (neat) | |
| Enantiomeric Excess (ee) | ≥97% (GLC) | |
| CAS Number | 59983-39-0 | [7][8] |
| IUPAC Name | (2S)-2-(methoxymethyl)pyrrolidin-1-amine | [7][] |
Core Application: Asymmetric Alkylation via the SAMP/RAMP Hydrazone Method
The primary and most impactful application of SAMP is in the diastereoselective alkylation of ketones and aldehydes, a method pioneered by E. J. Corey and Dieter Enders.[5][11] This powerful technique, often referred to as the SAMP/RAMP hydrazone method, allows for the introduction of an alkyl group at the α-position of a carbonyl compound with a high degree of stereocontrol.[5][11]
The Principle of Asymmetric Induction with SAMP
The efficacy of SAMP as a chiral auxiliary lies in its ability to direct the approach of an incoming electrophile to one face of a nucleophilic intermediate. The overall process can be dissected into three key stages:
-
Hydrazone Formation: The ketone or aldehyde is condensed with SAMP to form a chiral hydrazone. This step covalently links the chiral auxiliary to the carbonyl compound.[5][11]
-
Stereoselective Deprotonation and Alkylation: The hydrazone is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a resonance-stabilized azaenolate.[11][12] The key to the stereoselectivity of this process is the formation of a rigid, chelated six-membered ring transition state involving the lithium cation, the nitrogen atom of the azaenolate, and the oxygen atom of the methoxymethyl group of SAMP.[5][12][13] This chelation, coupled with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, forcing the incoming electrophile to attack from the less hindered face.[12][13]
-
Cleavage of the Auxiliary: After the alkylation step, the chiral auxiliary is cleaved from the newly formed chiral hydrazone to yield the desired α-alkylated ketone or aldehyde and regenerate the auxiliary, which can often be recovered and reused.[5][13] Cleavage is typically achieved through ozonolysis or by quaternization with methyl iodide followed by hydrolysis.[5][13]
General Workflow for SAMP-Mediated Asymmetric Alkylation
The following diagram illustrates the general workflow of the SAMP hydrazone method for asymmetric alkylation.
Caption: Step-by-step workflow for the synthesis of (S)-(+)-4-methyl-3-heptanone.
Procedure:
Part A: Formation of 3-Pentanone SAMP Hydrazone [14]
-
To a flask equipped with a condenser and under an argon atmosphere, add 3-pentanone and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).
-
Heat the mixture at 60 °C overnight.
-
After cooling to room temperature, dilute the crude product with diethyl ether and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude hydrazone by distillation to obtain a colorless oil.
Part B: Asymmetric Alkylation [14]
-
Dissolve the purified 3-pentanone SAMP hydrazone in anhydrous tetrahydrofuran (THF) in a flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) dropwise via syringe.
-
Stir the resulting orange-red solution at 0 °C for 4 hours.
-
Cool the reaction mixture to -95 °C using a liquid nitrogen/pentane bath.
-
Add ethyl iodide dropwise to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Part C: Cleavage of the Chiral Auxiliary and Isolation of the Product [15]
-
Transfer the reaction mixture from Part B into a flask containing a vigorously stirred mixture of diethyl ether and a saturated aqueous solution of oxalic acid.
-
Monitor the hydrolysis of the hydrazone by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford (S)-(+)-4-methyl-3-heptanone.
Analysis of Stereochemical Outcome: Determination of Enantiomeric Excess
The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee) of the product. The determination of ee is a critical step in validating the efficacy of the chiral auxiliary and the reaction conditions.
Methods for Determining Enantiomeric Excess:
-
Chiral Gas Chromatography (GC): This is a common and effective method for determining the ee of volatile compounds like ketones. [16]The sample is passed through a GC column containing a chiral stationary phase, which differentially interacts with the two enantiomers, leading to their separation. The relative peak areas in the chromatogram correspond to the ratio of the enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile compounds, chiral HPLC is the method of choice. [17]Similar to chiral GC, separation is achieved on a column with a chiral stationary phase. UV or other suitable detectors are used for quantification. [17]* NMR Spectroscopy with Chiral Shift Reagents: In some cases, nuclear magnetic resonance (NMR) spectroscopy can be used to determine ee. The addition of a chiral lanthanide shift reagent can induce different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.
Sample Protocol: Enantiomeric Excess Determination by Chiral GC
-
Sample Preparation: Prepare a dilute solution of the purified (S)-(+)-4-methyl-3-heptanone in a suitable solvent (e.g., hexane or diethyl ether).
-
Instrument Setup:
-
GC Column: Use a capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).
-
Injector and Detector: Set appropriate temperatures for the injector and flame ionization detector (FID).
-
Oven Program: Develop a temperature program that provides baseline separation of the two enantiomers.
-
-
Analysis:
-
Inject a sample of the racemic 4-methyl-3-heptanone to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample of the synthesized (S)-(+)-4-methyl-3-heptanone.
-
Integrate the peak areas for the two enantiomers in the resulting chromatogram.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Conclusion and Future Outlook
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its development has provided chemists with a reliable and versatile tool for the construction of enantiomerically enriched molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The principles of stereochemical control demonstrated by the SAMP/RAMP hydrazone methodology continue to inspire the design of new and even more efficient chiral reagents and catalysts. As the demand for enantiomerically pure compounds grows, the legacy and practical utility of SAMP are certain to endure.
Logical Relationships of SAMP Applications
Caption: Logical relationships of SAMP's role and applications.
References
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